molecular formula C7H6BrN3 B1441999 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 943323-55-5

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B1441999
M. Wt: 212.05 g/mol
InChI Key: MGOYMEQGRDQCME-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is often stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine involves the use of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide with p-toluenesulfonyl chloride in pyridine at 25℃ for 12 hours . This is followed by a reaction with ethanolamine in pyridine at 25℃ for 1 hour .


Molecular Structure Analysis

The InChI code for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is 1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) . The exact mass of the compound is 210.974503 .


Physical And Chemical Properties Analysis

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine has a density of 1.9±0.1 g/cm3 . Its LogP value is 2.53, and it has a PSA of 55.43000 . The compound is solid at room temperature .

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field: Oncology
  • Summary of Application: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is used in the synthesis of derivatives that inhibit the Fibroblast Growth Factor Receptor (FGFR). The FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application: The compound is used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
  • Results or Outcomes: Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Application in Diabetes Treatment

  • Scientific Field: Endocrinology
  • Summary of Application: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is used in the synthesis of compounds that can reduce blood glucose levels .
  • Methods of Application: The compound is used in the synthesis of a series of pyrrolo[3,4-c]pyridine derivatives .
  • Results or Outcomes: The synthesized compounds were found to be effective in reducing blood glucose levels, making them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of Application: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine can be used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have a wide range of potential applications in various scientific fields .
  • Methods of Application: The compound is used in the synthesis of a series of 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
  • Results or Outcomes: This research has been developing a class of 1H-pyrazolo[3,4-b]pyridine derivatives with development prospects .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOYMEQGRDQCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696645
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

CAS RN

943323-55-5
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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